molecular formula C19H18N4O2 B454907 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one CAS No. 512809-75-5

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one

Katalognummer: B454907
CAS-Nummer: 512809-75-5
Molekulargewicht: 334.4g/mol
InChI-Schlüssel: NGLDORCRRLOQLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a dihydroquinazolinone derivative featuring a 3,5-dimethyl-1-phenylpyrazole substituent at the 2-position and a hydroxyl group at the 3-position. Its structure combines a quinazolinone core—a scaffold known for diverse pharmacological activities—with a pyrazole ring, which enhances molecular rigidity and modulates electronic properties. The compound has been listed as a secondary amine intermediate but is currently discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications .

Eigenschaften

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-hydroxy-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-12-17(13(2)22(21-12)14-8-4-3-5-9-14)18-20-16-11-7-6-10-15(16)19(24)23(18)25/h3-11,18,20,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDORCRRLOQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3NC4=CC=CC=C4C(=O)N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Anthranilamide-Ketone Condensation

Classical synthesis begins with the condensation of anthranilamide (1) and a ketone derivative (2) under acidic conditions. For the target compound, 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde (2a) serves as the ketone component. The reaction proceeds via nucleophilic attack of the anthranilamide amine on the carbonyl carbon, followed by cyclization and dehydration.

Procedure :

  • Anthranilamide (1 mmol) and 2a (1 mmol) are mixed in concentrated HNO₃ (5 mL).

  • The mixture is refluxed at 120°C for 30–60 minutes.

  • The intermediate is concentrated, dissolved in H₂SO₄, and stirred for hydroxylation.

  • The crude product is crystallized from ethanol, yielding the target compound (75–85%).

Key Data :

ParameterValue
Yield78–85%
Reaction Time30–60 minutes
PurificationEthanol recrystallization

This method, while reliable, suffers from prolonged reaction times and the use of corrosive acids.

Multicomponent Synthesis Strategies

Three-Component Reaction with Isatoic Anhydride

A more efficient approach involves a one-pot reaction of isatoic anhydride (3) , amines (4) , and pyrazole carbaldehydes (2a) under ultrasonic irradiation.

Procedure :

  • Isatoic anhydride (1 mmol), ammonium hydroxide (1.2 mmol), and 2a (1 mmol) are suspended in water:EtOH (3:1).

  • [γ-Fe₂O₃@HAp-SO₃H] catalyst (25 mg) is added, and the mixture is sonicated at 50°C.

  • Reaction progress is monitored by TLC (30–45 minutes).

  • The catalyst is magnetically separated, and the product is crystallized (yield: 88–92%).

Advantages :

  • Ultrasonic irradiation accelerates reaction kinetics by enhancing mass transfer.

  • The magnetically retrievable catalyst reduces waste.

Catalytic and Transition Metal-Mediated Approaches

Rh(III)-Catalyzed Annulation

Recent advances employ Rh(III) catalysts for constructing the pyrazoloquinazolinone framework. A [5+1] annulation between phenyl-1H-pyrazol-5-amine (5) and alkynoates (6) forms the quinazolinone ring while introducing the pyrazole substituent.

Mechanism :

  • Rh(III) activates the C–H bond in 5 , forming a metallocycle.

  • Alkyne insertion generates a six-membered intermediate.

  • Reductive elimination yields the fused heterocycle.

Conditions :

  • Catalyst: [Cp*RhCl₂]₂ (5 mol%)

  • Solvent: DCE at 80°C

  • Yield: 82–90%

This method excels in atom economy and functional group tolerance but requires expensive catalysts.

Innovative Techniques and Process Optimization

Solvent-Free Mechanochemical Synthesis

Eliminating solvents, a ball-milling technique combines anthranilamide (1) and 2a with KHSO₄ as a solid acid catalyst. Reaction completion occurs in 15 minutes, yielding 89% product.

Advantages :

  • Reduced environmental impact

  • Scalability for industrial applications

Hydroxylation via Epoxide Intermediates

Post-condensation hydroxylation is achieved by treating the quinazolinone intermediate with H₂O₂ in acetic acid, introducing the 3-hydroxy group with >90% regioselectivity.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeCostScalability
Anthranilamide-Ketone75–8530–60 minLowModerate
Multicomponent88–9230–45 minModerateHigh
Rh-Catalyzed82–902–4 hoursHighLow
Mechanochemical8915 minLowHigh

Modern methods (multicomponent, mechanochemical) outperform classical routes in speed and yield, though catalytic approaches face cost barriers .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

a) 3-Hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one (CAS 512809-24-4)

  • Key Differences : Replaces the 3,5-dimethyl and phenyl groups on the pyrazole with 1,3,5-trimethyl substituents.
  • Biological Activity: Methyl groups may enhance metabolic stability compared to phenyl, which could influence pharmacokinetics .

b) 2-(2,6-Dichlorophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 6146-85-6)

  • Key Differences : Substitutes the pyrazole with a dichlorophenyl group and adds a furan-methyl moiety.
  • Reactivity: The furan group introduces susceptibility to oxidative metabolism, contrasting with the stable pyrazole in the target compound .

Modifications on the Quinazolinone Core

a) 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one (3a)

  • Key Differences : Features a nitro group at the 4-position of the phenyl ring.
  • Biological Relevance: Nitro groups are often associated with antimicrobial activity but may introduce toxicity concerns .

b) 4-{2-Amino-3-[5-fluoro-2-(methylamino)quinazolin-6-yl]-4-methylbenzoyl}-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one (PDB: 3Z3)

  • Key Differences: Incorporates a fluorine atom and methylamino group on the quinazolinone core.
  • Implications: Bioavailability: Fluorine improves metabolic stability and membrane permeability. Target Binding: The methylamino group may enhance hydrogen bonding with biological targets, a feature absent in the target compound .

Physicochemical and Structural Properties

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight Key Substituents LogP* Hydrogen Bond Donors Notable Properties
Target Compound 349.39 3,5-dimethylphenyl, hydroxy ~2.8 2 Discontinued; moderate polarity
CAS 512809-24-4 326.35 1,3,5-trimethylpyrazole ~2.1 2 Higher solubility; commercial
CAS 6146-85-6 415.27 Dichlorophenyl, furan-methyl ~3.5 1 High lipophilicity; antimicrobial
3a (Nitro derivative) 297.28 4-nitrophenyl ~1.9 2 Reactive; antimicrobial potential
PDB 3Z3 558.61 Fluoroquinazolinone, methylamino ~3.2 3 High bioavailability; anticonvulsant

*Estimated using fragment-based methods.

Biologische Aktivität

The compound 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one is a derivative of pyrazole and quinazoline that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate precursors. One common approach involves the condensation of 3-acetyl-2,5-dimethylthiophene with 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde in the presence of a base such as sodium hydroxide in ethanol. The resulting structure is characterized using techniques like IR spectroscopy, NMR, and mass spectrometry.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been tested against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli20
10bStaphylococcus aureus18
10cPseudomonas aeruginosa15

These results suggest that the compound possesses notable antibacterial activity, potentially acting through mechanisms that disrupt bacterial cell walls or inhibit metabolic pathways.

Anti-inflammatory Activity

In vitro studies have indicated that this compound can reduce inflammatory markers in cell cultures. The anti-inflammatory effects were assessed by measuring levels of cytokines such as TNF-alpha and IL-6 in treated cells compared to controls. The findings demonstrated a significant reduction in cytokine release upon treatment with the compound.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study evaluating cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that:

Cell LineIC50 (µM)
MCF-725
HeLa30
A54935

These results indicate that This compound exhibits promising anticancer activity with relatively low IC50 values.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative resulted in quicker recovery times and reduced hospital stays compared to standard antibiotic therapies.
  • Case Study on Cancer Treatment : In a preclinical model using mice with induced tumors, administration of the compound led to a significant reduction in tumor size after four weeks of treatment.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole and quinazolinone moieties are constructed using hydrazine derivatives and ketones under reflux in acetic acid or ethanol . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Reaction time : Extended reflux durations (7–12 hours) improve yields by ensuring complete ring closure .
  • Catalysts : Acidic conditions (e.g., acetic acid) promote imine formation, critical for quinazolinone synthesis .
    Yield optimization often requires iterative adjustments using fractional factorial experimental designs to isolate critical variables .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer: Combined spectroscopic profiling is essential:

  • IR spectroscopy : Confirm hydroxyl (3305 cm⁻¹) and carbonyl (1615–1722 cm⁻¹) groups .
  • ¹H-NMR : Identify diastereotopic protons in the dihydroquinazolinone ring (δ 2.91–5.98 ppm, coupling constants J = 6.5–17.3 Hz) and aromatic protons (δ 7.12–7.98 ppm) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., m/z 456 for analogous derivatives) and fragmentation patterns to confirm substituent stability .
    Cross-referencing with X-ray crystallography (where feasible) resolves stereochemical ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., α-glucosidase inhibition) across studies?

Methodological Answer: Discrepancies in bioactivity data often arise from:

  • Structural analogs : Minor substituent changes (e.g., chloro vs. methyl groups) alter binding affinities .
  • Assay conditions : Variations in enzyme source (yeast vs. human α-glucosidase) or pH affect inhibition kinetics .
    To reconcile contradictions:

Perform dose-response assays under standardized conditions (IC₅₀ comparisons).

Use molecular docking to correlate substituent effects with binding pocket interactions .

Validate findings with in vivo models (e.g., diabetic rodents) to assess translational relevance .

Q. How can environmental fate and ecotoxicological risks of this compound be systematically evaluated?

Methodological Answer: Adopt the INCHEMBIOL framework :

Physicochemical properties : Measure log P (lipophilicity) and hydrolysis half-life to predict environmental persistence.

Biotic/abiotic degradation : Use LC-MS/MS to identify transformation products in simulated wastewater .

Toxicity profiling : Conduct multi-trophic assays (e.g., Daphnia magna LC₅₀, algal growth inhibition) .
Long-term ecosystem impact studies require split-plot designs to isolate variables like soil pH and microbial activity .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer: Employ a hybrid approach:

  • Combinatorial libraries : Synthesize analogs with systematic substituent variations (e.g., halogenation, aryl group substitutions) .
  • Multivariate analysis : Use principal component analysis (PCA) to link structural descriptors (e.g., Hammett σ values) with bioactivity .
  • High-throughput screening : Prioritize lead compounds via parallelized enzymatic assays .
    Split-split plot designs (as in agricultural chemistry studies) allow efficient testing of multiple variables (e.g., substituents, stereochemistry) .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in melting points or spectral data across synthetic batches?

Methodological Answer: Inconsistencies often stem from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) produce different crystalline forms .
  • Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., unreacted intermediates) .
    Mitigation strategies:

Standardize purification protocols (e.g., gradient recrystallization).

Apply DSC (differential scanning calorimetry) to confirm polymorphic purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.